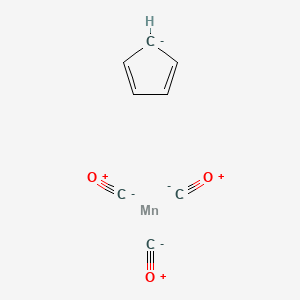

Cymantrene

Descripción

Propiedades

Fórmula molecular |

C8H5MnO3- |

|---|---|

Peso molecular |

204.06 g/mol |

Nombre IUPAC |

carbon monoxide;cyclopenta-1,3-diene;manganese |

InChI |

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; |

Clave InChI |

CENDTHIEZAWVHS-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] |

SMILES canónico |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] |

Punto de ebullición |

Sublimes (NIOSH, 2022) |

melting_point |

167 °F (Sublimes) (NIOSH, 2022) |

Descripción física |

Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77 °C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline. Yellow, crystalline solid with a characteristic odor. [Note: An antiknock additive for gasoline. May be found in an oil & gaseous solution.] [NIOSH] |

Solubilidad |

Slight (NIOSH, 2022) |

Origen del producto |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Cymantrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cymantrene, the half-sandwich complex (η⁵-C₅H₅)Mn(CO)₃, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their unique structural features and diverse biological activities. This guide provides an in-depth overview of the synthesis and characterization of various classes of this compound derivatives, with a focus on their potential applications in drug development. Detailed experimental protocols, comprehensive characterization data, and insights into their mechanisms of action are presented to serve as a valuable resource for researchers in this burgeoning field.

Synthetic Methodologies

The versatile chemistry of the this compound scaffold allows for a wide range of synthetic modifications, primarily through functionalization of the cyclopentadienyl (B1206354) (Cp) ring or substitution of the carbonyl ligands.

Functionalization of the Cyclopentadienyl Ring

Direct modification of the Cp ring is a common strategy to introduce diverse functionalities and modulate the physicochemical and biological properties of this compound derivatives.

This compound-nucleobase conjugates have emerged as a promising class of anticancer and antimicrobial agents. A general synthetic approach involves the initial preparation of a functionalized this compound precursor, which is then coupled to a nucleobase.

Experimental Protocol: Synthesis of a this compound-5-Fluorouracil Derivative [1]

-

Synthesis of 3-chloropropionylthis compound: this compound is reacted with 3-chloropropionyl chloride under Friedel-Crafts acylation conditions to yield 3-chloropropionylthis compound.

-

Coupling with 5-Fluorouracil (B62378): 3-chloropropionylthis compound is then reacted with 5-fluorouracil in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF to afford the corresponding ketone derivative.

-

Reduction of the Ketone: The carbonyl group in the linker can be subsequently reduced to an alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This strategy has been successfully applied to the preparation of this compound-triazole conjugates.

Experimental Protocol: Copper-Catalyzed "Click" Reaction [2][3][4]

-

Preparation of Azidothis compound: this compound is first converted to aminothis compound, which is then transformed into azidothis compound via diazotization followed by reaction with sodium azide.

-

CuAAC Reaction: Azidothis compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O). The reaction proceeds at room temperature to yield the desired 1,4-disubstituted this compound-triazole derivative.

This compound thioethers can be prepared through the reaction of a lithiated this compound intermediate with a disulfide.

Experimental Protocol: Synthesis of a Cymantrenyl Methyl Thioether [5][6]

-

Lithiation of Bromothis compound: A solution of bromothis compound in an ethereal solvent such as THF is cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium (n-BuLi), is then added to effect lithium-halogen exchange, generating the lithiothis compound species in situ.

-

Quenching with Dimethyl Disulfide: Dimethyl disulfide (MeSSMe) is added to the solution of lithiothis compound. The reaction mixture is allowed to warm to room temperature, during which the nucleophilic lithiothis compound attacks the disulfide, displacing a methylthiolate anion and forming the cymantrenyl methyl thioether.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Substitution of Carbonyl Ligands

The CO ligands in this compound can be substituted by other ligands, such as phosphines, through photochemical or thermal methods. This modification can significantly alter the electronic properties and steric bulk of the complex, influencing its biological activity.

Experimental Protocol: Photosubstitution with Triphenylphosphine (B44618)

-

A solution of the parent this compound derivative in a suitable solvent (e.g., benzene (B151609) or THF) is prepared.

-

An excess of the incoming ligand, such as triphenylphosphine (PPh₃), is added to the solution.

-

The mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period. During irradiation, a CO ligand dissociates, and the resulting 16-electron intermediate is trapped by the phosphine (B1218219) ligand.

-

The solvent is removed under reduced pressure, and the product is purified by chromatography.

Characterization of this compound Derivatives

A combination of spectroscopic and analytical techniques is employed to unambiguously determine the structure and purity of newly synthesized this compound derivatives.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule, including the substitution pattern on the Cp ring. |

| Infrared (IR) Spectroscopy | The number and frequency of the C≡O stretching bands in the IR spectrum are characteristic of the tricarbonylmanganese moiety and can indicate changes in the electronic environment of the metal center. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition. |

| X-ray Crystallography | Offers definitive proof of the three-dimensional structure of the molecule in the solid state, including bond lengths and angles. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula. |

Table 1: Summary of Characterization Techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

| Derivative Class | Synthetic Method | Yield (%) | Reference |

| Cymantrenyl-5-Fluorouracil | Multi-step synthesis | 60-85 | [1] |

| This compound-Triazole | CuAAC "Click" Reaction | >90 | [2][3][4] |

| Cymantrenyl Methyl Thioether | Lithiation/Quenching | ~85 | [5][6] |

Table 2: Synthetic Yields of Representative this compound Derivatives.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν(CO), cm⁻¹) | MS (m/z) |

| Cymantrenyl Methyl Thioether | 4.47 (t, 2H, Cp), 4.04 (t, 2H, Cp), 2.35 (s, 3H, SMe) | 232.2 (CO), 99.5, 83.6, 82.9 (Cp), 19.0 (SMe) | 1927, 1862 | 484.9 [M]⁺ |

| This compound-Phenyl-Triazole | 8.2 (s, 1H, triazole-H), 7.4-7.9 (m, 5H, Ph), 5.4, 4.9 (t, 4H, Cp) | ~220 (CO), 147 (triazole-C), 130-120 (Ph, triazole-C, Cp) | 2025, 1940 | 385.0 [M]⁺ |

Table 3: Selected Spectroscopic Data for Representative this compound Derivatives. [2][5]

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| This compound-5-FU Derivative 2 | A549 (Lung) | ~7 | [1] |

| This compound-Adenine Derivative C | SKOV-3 (Ovarian) | ~7 | [1] |

Table 4: In Vitro Anticancer Activity of Selected this compound Derivatives.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Several studies have indicated that the anticancer activity of certain this compound derivatives stems from their ability to induce oxidative stress, leading to programmed cell death (apoptosis) and autophagy in cancer cells.[1]

The proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. Elevated ROS levels can disrupt cellular homeostasis and damage cellular components, including DNA, proteins, and lipids. This cellular stress triggers the intrinsic apoptotic pathway.

This simplified diagram illustrates the key steps in the proposed mechanism of action. The this compound derivative leads to an increase in intracellular ROS, which in turn induces mitochondrial stress. This results in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptotic cell death.

Conclusion

This compound derivatives represent a versatile and promising class of organometallic compounds with significant potential in drug discovery. The ability to readily modify the this compound scaffold allows for the fine-tuning of their biological properties. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of novel this compound-based therapeutic agents. Further research into their detailed mechanisms of action will undoubtedly pave the way for their clinical translation.

References

- 1. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Substituted Cymantrene Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, and its derivatives have emerged as a versatile class of organometallic compounds with significant potential in materials science and medicinal chemistry.[1][2] Their unique electronic properties, which can be finely tuned through substitution on the cyclopentadienyl (B1206354) (Cp) ring or by modification of the carbonyl ligands, are central to their utility. This in-depth technical guide provides a comprehensive overview of the electronic characteristics of substituted this compound complexes, detailing the experimental and computational methods used for their characterization and presenting key quantitative data to facilitate comparative analysis. The potential applications of these complexes in drug development are also explored, stemming from their redox activity and ability to induce oxidative stress in cancer cells.[2][3]

Probing the Electronic Architecture: Key Experimental and Computational Techniques

The electronic properties of substituted this compound complexes are primarily investigated through a combination of electrochemical, spectroelectrochemical, and computational methods. Each technique provides unique insights into the redox behavior, charge distribution, and molecular orbital landscape of these fascinating molecules.

Electrochemical Methods: Cyclic Voltammetry

Cyclic voltammetry (CV) is a cornerstone technique for characterizing the redox behavior of this compound derivatives.[1] It provides crucial information about the oxidation and reduction potentials of the metal center and any redox-active ligands. The half-wave potential (E₁⸝₂) is a key parameter derived from CV, indicating the thermodynamic ease or difficulty of an electron transfer process.

Typical Experimental Protocol for Cyclic Voltammetry:

A standard three-electrode system is employed for cyclic voltammetry measurements.[4]

-

Working Electrode: A glassy carbon disk electrode is commonly used.[4]

-

Counter Electrode: A platinum plate or wire serves as the counter electrode.[4]

-

Reference Electrode: A saturated silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard is used as the reference electrode.[3][4]

-

Electrolyte: A non-aqueous solvent such as dichloromethane (B109758) or acetonitrile (B52724) containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]) or tetrabutylammonium tetrafluoroborate (B81430) is typically used.[3][4]

-

Procedure: The this compound complex is dissolved in the electrolyte solution, and the potential is swept linearly with time between two set points. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate can be varied to investigate the stability of the electrochemically generated species.[1]

Figure 1: Experimental workflow for Cyclic Voltammetry.

Spectroelectrochemical Methods: In Situ IR Spectroelectrochemistry

In situ infrared (IR) spectroelectrochemistry is a powerful technique that combines electrochemical control with IR spectroscopy. It allows for the characterization of the structural changes that occur in a molecule upon oxidation or reduction. For this compound complexes, this method is particularly useful for monitoring the changes in the stretching frequencies of the carbonyl ligands (ν(CO)). The position of the ν(CO) bands is highly sensitive to the electron density at the manganese center; oxidation leads to a shift to higher wavenumbers, while reduction causes a shift to lower wavenumbers.[5]

Typical Experimental Protocol for In Situ IR Spectroelectrochemistry:

-

Cell: A thin-layer, optically transparent electrochemical (OTTLE) cell is used. This cell allows the IR beam to pass through the solution while an electrochemical potential is applied.[3][6]

-

Electrodes: The working electrode is typically a platinum or gold minigrid, while the counter and reference electrodes are similar to those used in CV.

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectra.

-

Procedure: The this compound complex solution is introduced into the OTTLE cell. A potential is applied to the working electrode to generate the oxidized or reduced species. Simultaneously, IR spectra are recorded to monitor the changes in the ν(CO) bands.[1][5]

Figure 2: Experimental workflow for IR Spectroelectrochemistry.

Computational Methods: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic structure and properties of this compound complexes.[1][7] DFT calculations can provide valuable information that complements experimental data, including:

-

Optimized molecular geometries.

-

Energies and compositions of molecular orbitals (HOMO, LUMO).

-

Calculated IR stretching frequencies.

-

Predicted redox potentials.

Typical Computational Protocol using DFT:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is used.

-

Functional and Basis Set: The choice of the DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[7]

-

Procedure: The structure of the this compound complex is built and optimized to find the lowest energy geometry. Electronic properties such as orbital energies and charge distributions are then calculated. Frequency calculations can be performed to predict the IR spectrum.

Figure 3: Logical relationship of DFT calculations.

Quantitative Electronic Data of Substituted this compound Complexes

The electronic properties of this compound complexes are highly sensitive to the nature of the substituents on the cyclopentadienyl ring. Electron-donating groups (EDGs) generally make the complex easier to oxidize (less positive E₁⸝₂), while electron-withdrawing groups (EWGs) make it more difficult to oxidize (more positive E₁⸝₂).

| Complex | Substituent | E₁⸝₂ (V vs. Fc/Fc⁺) | ν(CO) (cm⁻¹) | Reference |

| (η⁵-C₅H₅)Mn(CO)₃ (this compound) | -H | +0.87 | 2023, 1939 | [8] |

| (η⁵-C₅H₄Me)Mn(CO)₃ | -Me | +0.78 | 2021, 1933 | [3] |

| (η⁵-C₅H₄C(O)Me)Mn(CO)₃ | -C(O)Me | +1.15 | 2031, 1950 | - |

| (η⁵-[4-phenyltriazol-1-yl]Cp)Mn(CO)₃ | -C₂H₂N₃-Ph | +1.35 | - | [1] |

| (η⁵-[4-(4-aminophenyl)triazol-1-yl]Cp)Mn(CO)₃ | -C₂H₂N₃-Ph-NH₂ | +1.20, +1.63 | - | [1] |

| (η⁵-[4-(3-aminophenyl)triazol-1-yl]Cp)Mn(CO)₃ | -C₂H₂N₃-Ph-NH₂ | +1.25, +1.55 | - | [1] |

| 1,1′-diphenyl-2-cymantrenylbutene | -C(Et)=C(Ph)₂ | +0.78, +1.18 | - | [3] |

| MnCp(CO)₂(IDiip) | -CO replaced by IDiip | -0.34 | 1958, 2034 (cation) | [3] |

| N-(1-cymantrenylethylidene)aniline | -C(Me)=NPh | - | - | [4] |

| N-(phenyl-cymantrenylmethylene)aniline | -C(Ph)=NPh | - | - | [4] |

| 2-(η⁵-Cp)Mn(CO)₃-NN | -Nitronyl Nitroxide | - | - | [9] |

| 2-(η⁵-Cp)Mn(CO)₃-IN | -Imino Nitroxide | - | - | [9] |

Note: Redox potentials can vary depending on the solvent and electrolyte system used. The ν(CO) values are for the neutral species unless otherwise indicated. Data for some complexes were not available in the provided search results.

Electronic Properties and Their Implications for Drug Development

The rich electrochemistry of this compound complexes has garnered significant interest in the field of drug development.[2] The ability to tune their redox potentials allows for the design of molecules that can participate in biological redox processes. For instance, this compound derivatives have been investigated as anticancer and antiparasitic agents.[2][10] The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in cancer cells.[2] The this compound moiety can also be conjugated to known drugs to enhance their efficacy or overcome resistance.[10]

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ineosopen.org [ineosopen.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity of this compound and cyrhetrene 4-aminoquinoline conjugates against malaria, leishmaniasis, and trypanosomiasis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Dawn of a Half-Sandwich: An In-depth Technical Guide to the Early History and Discovery of Cymantrene Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of organometallic chemistry in the mid-20th century, the discovery of ferrocene (B1249389) in 1951 ignited a fervent search for other novel metal-cyclopentadienyl complexes. This quest soon led to the synthesis of cyclopentadienyl (B1206354) manganese tricarbonyl, (C₅H₅)Mn(CO)₃, a remarkably stable "half-sandwich" compound that would come to be known by its trivial name, cymantrene . Its discovery opened a new chapter in the study of aromaticity in organometallic systems and provided a versatile scaffold for further chemical exploration. This technical guide delves into the early history of this compound, detailing its initial synthesis, characterization, and the first explorations of its chemical reactivity, providing a foundational understanding for researchers in organometallic chemistry and drug development.

The Genesis of this compound: Discovery and First Synthesis

Following the elucidation of the sandwich structure of ferrocene, Ernst Otto Fischer, a pioneer in organometallic chemistry, and his student R. Jira, turned their attention to other transition metals. Their work culminated in the first synthesis of cyclopentadienyl manganese tricarbonyl in 1954.[1] The initial synthesis involved the carbonylation of bis(cyclopentadienyl)manganese (B72863) (manganocene), a reaction that underscored the lability of one of the cyclopentadienyl rings in the presence of carbon monoxide under pressure.[1]

Experimental Protocol: The Original Synthesis of this compound (Fischer and Jira, 1954)

The first reported synthesis of this compound was achieved through the high-pressure carbonylation of manganocene.[1]

Reactants:

-

Bis(cyclopentadienyl)manganese(II) (Manganocene, Mn(C₅H₅)₂)

-

Carbon Monoxide (CO)

Reaction Conditions:

-

Temperature: 250°C[1]

-

Pressure: 800 p.s.i. of carbon monoxide[1]

-

Reaction Vessel: A high-pressure autoclave.

Procedure:

-

Bis(cyclopentadienyl)manganese(II) was placed in a high-pressure autoclave.

-

The autoclave was purged with carbon monoxide and then pressurized to 800 p.s.i. with carbon monoxide.

-

The vessel was heated to 250°C and the reaction was allowed to proceed.

-

After cooling and venting the excess carbon monoxide, the product, cyclopentadienyl manganese tricarbonyl, was isolated.

Isolation and Purification:

-

The crude product was purified by sublimation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50% | [1] |

| Melting Point | 72-76 °C | |

| Appearance | Yellow solid |

Early Characterization: Unveiling the Structure

The characterization of newly synthesized compounds in the 1950s relied on a combination of elemental analysis, melting point determination, and infrared (IR) spectroscopy. For this compound, IR spectroscopy was particularly informative, providing clear evidence for the presence of terminal carbonyl ligands.

Spectroscopic Data:

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorptions in the ν(CO) region | Consistent with the presence of terminal metal-carbonyl bonds. |

The Aromatic Nature of the Cyclopentadienyl Ring in this compound

A key discovery in the early chemistry of this compound was the aromatic character of its cyclopentadienyl (Cp) ring. This was demonstrated through its ability to undergo electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation, in a manner analogous to benzene. This finding was significant as it expanded the concept of aromaticity to organometallic systems.

Experimental Protocol: Early Friedel-Crafts Acylation of this compound

The acylation of this compound was achieved using standard Friedel-Crafts conditions, providing a straightforward method for the functionalization of the Cp ring.

Reactants:

-

This compound ((C₅H₅)Mn(CO)₃)

-

Acyl chloride (e.g., Acetyl chloride, CH₃COCl) or Acid Anhydride (B1165640)

-

Aluminum chloride (AlCl₃) - catalyst

Reaction Conditions:

-

Solvent: An inert solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂).

-

Temperature: Typically carried out at low to ambient temperatures.

Procedure:

-

This compound was dissolved in the inert solvent.

-

Aluminum chloride was added to the solution.

-

The acyl chloride or acid anhydride was added dropwise to the stirred mixture.

-

The reaction was stirred for a specified period to allow for complete reaction.

-

The reaction was quenched by the careful addition of water or a dilute acid solution.

-

The organic layer was separated, washed, dried, and the solvent was removed to yield the crude acyl-cymantrene product.

Isolation and Purification:

-

The product was typically purified by recrystallization or chromatography.

Quantitative Data:

| Reaction | Product | Yield |

| Acetylation | Acetylthis compound | Good |

Logical Progression to this compound's Discovery

The discovery of this compound was a logical step in the exploration of organometallic chemistry following the groundbreaking discovery of ferrocene. The intellectual pathway can be visualized as follows:

Early Experimental Workflow: From Synthesis to Functionalization

The early research on this compound followed a systematic workflow, from its initial synthesis to the confirmation of its aromaticity through electrophilic substitution.

Conclusion

The early history of this compound chemistry, from its rational synthesis by Fischer and Jira to the initial explorations of its aromatic character, laid the groundwork for decades of research into this versatile organometallic compound. The stability of the this compound core, coupled with the reactivity of the cyclopentadienyl ring, has made it a valuable building block in areas ranging from materials science to medicinal chemistry. For today's researchers, understanding these foundational discoveries provides not only a historical perspective but also a testament to the logical progression of scientific inquiry in the vibrant field of organometallic chemistry.

References

An In-depth Technical Guide to the Spectroscopic and Photochemical Properties of Cymantrene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cymantrene, with the chemical formula (η⁵-C₅H₅)Mn(CO)₃, is a robust and versatile organometallic half-sandwich compound. Its stable 18-electron configuration, coupled with its rich and tunable photochemical reactivity, has established it as a cornerstone in organometallic research. The core of its chemistry revolves around the photo-induced dissociation of a carbonyl (CO) ligand, which generates a coordinatively unsaturated 16-electron intermediate.[1] This reactive species can be trapped by various ligands or intramolecular donor groups, leading to a diverse range of derivatives with unique properties.

This reactivity underpins the application of this compound derivatives in various advanced fields. They are extensively studied for their photochromic behavior, where irradiation leads to reversible color changes.[2] Furthermore, their ability to undergo photoinduced electron transfer (PET) makes them valuable as electrochemical tags and components in molecular electronics.[1][3] In the realm of drug development, this compound derivatives are explored as photoactivated CO-releasing molecules (PhotoCORMs) for therapeutic applications and as potential agents in photodynamic therapy (PDT) and bioimaging.[3][4] This guide provides a comprehensive overview of the fundamental spectroscopic and photochemical properties of this compound, detailing the experimental protocols used for its study and presenting key quantitative data.

Spectroscopic Properties

The spectroscopic signature of this compound is dominated by its three carbonyl ligands and the cyclopentadienyl (B1206354) (Cp) ring. Techniques such as IR, UV-Vis, and NMR spectroscopy are indispensable for characterizing these compounds and monitoring their photochemical transformations.

IR spectroscopy is the most powerful tool for studying this compound chemistry, particularly the state of the Mn(CO)₃ moiety. The C≡O stretching vibrations (ν(CO)) are highly sensitive to the electronic environment of the manganese center. In the parent this compound, two strong absorption bands are typically observed. Upon photochemical ejection of one CO ligand to form a dicarbonyl species, the number and position of these bands change significantly, providing a clear and direct method for monitoring the reaction progress.[1][5]

| Compound Type | Typical ν(CO) Frequencies (cm⁻¹) | Reference |

| Tricarbonyl this compound (Parent) | ~2024, ~1939 | [1][3] |

| Dicarbonyl Chelate (Mn-N bond) | ~1942, ~1869 | [1] |

| Dicarbonyl Chelate (Mn-S bond) | ~1930, ~1860 | [6] |

| Dicarbonyl PPh₃ Adduct | ~1942, ~1889 | [7] |

The electronic absorption spectrum of this compound derivatives provides insights into the electronic transitions within the molecule. Photolysis of this compound and its derivatives often results in significant color changes, which can be quantified using UV-Vis spectroscopy.[2] The formation of dicarbonyl chelates typically leads to the appearance of new, lower-energy absorption bands, corresponding to the observed color change from yellow to orange, green, or other hues.[5][8]

| Compound / Chelate | Solvent | Absorption Maxima (λₘₐₓ, nm) | Reference |

| This compound Derivative 4 | Benzene | 254, 310 | [9] |

| Chelate 7 (from 4 ) | Benzene | 260, 310, 485 | [9] |

| Radical 10 (from 7 ) | Benzene | 265, 310, 380, 590 | [9] |

| Pyromellitic Diimide Deriv. 1 | Benzene | ~330 | [5] |

| Chelate 2 (from 1 ) | Benzene | ~330, ~420, ~650 | [5] |

While parent this compound is not known for strong luminescence, appropriate functionalization of the cyclopentadienyl ring can yield derivatives with interesting emissive properties. These properties are critical for applications in bioimaging and as fluorescent probes.[1] The luminescence often arises from metal-to-ligand charge transfer (MLCT) or ligand-centered excited states.

Currently, specific quantitative luminescence data such as quantum yields and lifetimes for a wide range of this compound derivatives are not broadly compiled in the reviewed literature, as research often focuses on photoreactivity and photochromism. However, the development of luminescent this compound derivatives is an active area of research.[1][10]

Photochemical Properties and Mechanisms

The photochemistry of this compound is primarily characterized by the dissociative loss of a CO ligand upon UV or visible light irradiation. This fundamental process opens up a vast landscape of subsequent chemical transformations.

Upon absorption of a photon, this compound is promoted to an electronically excited state. From this state, it undergoes rapid (<1 ps) dissociation of a CO ligand to generate a highly reactive 16-electron dicarbonyl intermediate, [(η⁵-C₅H₅)Mn(CO)₂].[1][11] This intermediate is coordinatively unsaturated and seeks stabilization.

The stabilization of the 16-electron intermediate is key to the subsequent chemistry.

-

Intramolecular Stabilization: If the Cp ring bears a substituent with a donor atom (e.g., N, S, P) or a π-system (e.g., olefin), the intermediate can be stabilized by intramolecular coordination, forming a stable dicarbonyl chelate complex.[2][6] This process is often accompanied by a distinct color change and is the basis for intramolecular photochromic systems.[1]

-

Intermolecular Stabilization: In the absence of an intramolecular donor group, the intermediate can be trapped by an external ligand present in the solution, such as acetonitrile (B52724) (MeCN), triphenylphosphine (B44618) (PPh₃), or even the released CO itself.[1] The reaction with an external ligand can also be part of a reversible, intermolecular photochromic system where the color changes upon irradiation and reverts in the dark or in the presence of CO.[1]

This compound can participate in photoinduced electron transfer (PET) processes, acting as an efficient electron donor or acceptor depending on the system.[1][12] This property is leveraged in the design of molecular sensors and photocatalytic systems. The this compound moiety can serve as a spectroelectrochemical redox tag, allowing for the monitoring of biological or chemical processes through electrochemical or spectroscopic means.[3]

Experimental Protocols

The study of this compound's properties requires a combination of photochemical and spectroscopic techniques.

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable, dry, and degassed solvent (e.g., benzene, THF, acetonitrile) in a quartz or Pyrex cuvette/tube. The concentration should be adjusted to have an absorbance of < 1 at the irradiation wavelength.

-

Degassing: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state or react with the intermediates.

-

Irradiation: Irradiate the solution using a suitable light source. A medium-pressure mercury lamp with appropriate filters (e.g., λ = 365 nm) is commonly used.[1] For specific wavelengths, high-power LEDs are an excellent modern alternative.[13] The reaction vessel should be kept at a constant temperature.

-

Monitoring: At regular intervals, stop the irradiation and record the IR and/or UV-Vis spectrum of the solution to monitor the disappearance of the starting material and the appearance of the photoproducts.[9]

-

Reversibility Check: To test for photochromism, after photolysis, introduce CO into the system (by bubbling the gas or through a CO-saturated atmosphere) and monitor the spectral changes in the dark to observe the reverse reaction.[1]

The quantum yield (Φ) of the photochemical reaction is determined by comparing the rate of disappearance of the starting material to the rate of photon absorption, often using a chemical actinometer.

-

Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source under identical experimental conditions (geometry, wavelength, temperature).

-

Sample Irradiation: Irradiate the this compound solution for a short period to ensure low conversion (<15%).[1]

-

Concentration Change: Determine the change in the concentration of the starting material or the formation of the product using a suitable analytical technique, typically UV-Vis or IR spectroscopy, by monitoring the change in absorbance of a characteristic band.

-

Calculation: The quantum yield is calculated as the number of moles of reactant consumed divided by the number of moles of photons absorbed in the same time period.

CV is used to study the electrochemical properties and redox behavior of this compound derivatives.

-

Setup: Use a standard three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]

-

Solution: Prepare a solution of the sample in a suitable solvent (e.g., CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M [ⁿBu₄N][PF₆]).

-

Measurement: Scan the potential between appropriate limits and record the resulting current to obtain the cyclic voltammogram, which reveals the oxidation and reduction potentials of the compound.

Conclusion

This compound and its derivatives represent a fascinating class of organometallic compounds with a rich and tunable photochemistry. The foundational reaction—photo-induced CO loss—provides a gateway to creating photochromic systems, photocatalysts, and potential therapeutic agents. A thorough understanding of their spectroscopic signatures, particularly using IR and UV-Vis spectroscopy, is crucial for elucidating reaction mechanisms and characterizing novel photoproducts. The experimental protocols outlined in this guide provide a framework for the systematic investigation of these promising molecules, paving the way for their application in materials science, catalysis, and medicine.

References

- 1. ineosopen.org [ineosopen.org]

- 2. researchgate.net [researchgate.net]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. The role of porphyrin chemistry in tumor imaging and photodynamic therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. mdpi.com [mdpi.com]

- 11. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. pubs.acs.org [pubs.acs.org]

The Thermodynamic Landscape of Cymantrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymantrene, the organometallic half-sandwich complex (η⁵-C₅H₅)Mn(CO)₃, serves as a versatile and remarkably stable scaffold in medicinal chemistry and materials science. Its unique "piano-stool" geometry, coupled with the electronic interplay between the cyclopentadienyl (B1206354) (Cp) ligand, the manganese center, and the three carbonyl (CO) ligands, imparts a delicate balance of thermodynamic stability and kinetic reactivity. This guide provides a comprehensive technical overview of the thermodynamic properties of the this compound core, offering insights into its stability, decomposition pathways, and the experimental and computational methodologies used for its characterization. A thorough understanding of these thermodynamic principles is paramount for the rational design of novel this compound-based therapeutics and advanced materials.

Thermodynamic Stability of the this compound Scaffold

The thermodynamic stability of this compound is a cornerstone of its utility, allowing for a diverse range of chemical modifications. This stability is primarily attributed to the strong covalent interactions between the manganese atom and the cyclopentadienyl and carbonyl ligands. Key thermodynamic parameters that quantify this stability include the enthalpy of formation and bond dissociation energies.

Enthalpy of Formation

Recent studies have provided a recommended value for the standard enthalpy of formation of the cyclopentadienyl radical (C₅H₅•) in the gas phase as 271 ± 8 kJ/mol.[1][2][3][4][5] This value is a critical component in calculating the overall energetics of this compound formation from its constituent parts.

Bond Dissociation Energies

The strength of the coordinate covalent bonds within the this compound scaffold is a direct indicator of its thermodynamic stability. The key bonds to consider are the manganese-cyclopentadienyl (Mn-Cp) and the manganese-carbonyl (Mn-CO) bonds.

While specific experimental bond dissociation energies for this compound are not extensively reported, data from related manganese carbonyl complexes can provide valuable estimates. For instance, in pentacarbonylhydridomanganese (HMn(CO)₅), the Mn-CO bond energy is approximately 150 kJ/mol.[6] The Mn-Mn bond dissociation energy in dimanganese decacarbonyl (Mn₂(CO)₁₀) is around 151 kJ/mol, providing further context for the energetics of metal-ligand and metal-metal bonds in manganese carbonyls.[7]

Computational studies on binuclear pentalene (B1231599) manganese carbonyl complexes have also provided insights into Mn-CO bond dissociation energies, which are crucial for understanding the stepwise loss of carbonyl ligands.[8]

Table 1: Key Thermodynamic Parameters Related to the this compound Scaffold

| Parameter | Species/Bond | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (ΔHf°) | Cyclopentadienyl radical (C₅H₅•) | 271 ± 8 | Photoacoustic Calorimetry & Ab Initio Calculations[1][2][3][4][5] |

| Bond Dissociation Energy | Mn-CO in HMn(CO)₅ | ~150 | Estimated[6] |

| Bond Dissociation Energy | Mn-Mn in Mn₂(CO)₁₀ | ~151 | Experimental[7] |

Decomposition Pathways and Mechanisms

The thermodynamic stability of this compound is not absolute, and the molecule can undergo decomposition under various conditions, such as elevated temperatures, electrochemical potentials, or photochemical irradiation. Understanding these decomposition pathways is critical for defining the operational limits of this compound-based systems.

Thermal Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of this compound and its derivatives. TGA measures the mass loss of a sample as a function of temperature, indicating the temperatures at which decomposition and ligand dissociation occur. DSC measures the heat flow into or out of a sample, revealing the energetics (endothermic or exothermic nature) of these decomposition processes.

Generally, the thermal decomposition of this compound proceeds via the sequential loss of the three carbonyl ligands, followed by the cleavage of the manganese-cyclopentadienyl bond at higher temperatures. The specific decomposition temperatures and the number of steps can be influenced by the presence of substituents on the cyclopentadienyl ring.[5]

Mass Spectrometric Fragmentation

Mass spectrometry provides a detailed view of the gas-phase fragmentation of this compound, which often mirrors its thermal decomposition pathways. Under electron ionization (EI), the molecular ion of this compound is typically observed, followed by a series of fragment ions corresponding to the successive loss of the three CO ligands.[9] This stepwise loss is a testament to the relative strengths of the Mn-CO bonds compared to the Mn-Cp bond. High-resolution mass spectrometry can be employed to precisely determine the elemental composition of the fragment ions, confirming the fragmentation pathways.

Caption: Mass Spectrometric Fragmentation Pathway of this compound.

Photochemical Decomposition

This compound and its derivatives are known to be photosensitive. Upon UV irradiation, the Mn-CO bonds can be cleaved, leading to the formation of a 16-electron intermediate, [(η⁵-C₅H₅)Mn(CO)₂].[10] This highly reactive species can then be trapped by other ligands present in the solution, providing a synthetic route to a variety of substituted this compound derivatives.[11] The quantum yield of this photochemical CO dissociation can be influenced by the solvent and the nature of the substituents on the cyclopentadienyl ring.[10]

Biological Implications of Thermodynamic Stability

The stability of the this compound scaffold is a double-edged sword in its biological applications. On one hand, its robustness allows it to remain intact in biological media, reaching its intended target. On the other hand, controlled decomposition or ligand substitution can be a mechanism of action.

Stability in Biological Media

For many of its applications as a therapeutic or diagnostic agent, the this compound core is designed to be stable under physiological conditions. Its stability in air and water is a significant advantage.[12] However, the in vivo environment presents challenges such as enzymatic degradation and interactions with biological nucleophiles. The kinetic stability of this compound derivatives in biological media is a critical parameter that needs to be assessed during drug development.

Signaling Pathways and Mechanism of Action

This compound derivatives have shown promise as anticancer agents, often inducing cell death through apoptosis and autophagy.[12] The precise mechanism by which this compound derivatives trigger these signaling pathways is an active area of research. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate apoptosis.

The stability of the this compound scaffold can influence its interaction with biological targets. For instance, the release of CO, a known signaling molecule, through controlled decomposition could play a role in the therapeutic effect. Alternatively, the intact this compound moiety can interact with specific enzymes or receptors, modulating their function.

Caption: Proposed Signaling Pathways for this compound-Induced Cancer Cell Death.

Experimental Protocols

Thermal Analysis: TGA/DSC

Objective: To determine the thermal decomposition profile of a this compound derivative.

Methodology:

-

Instrument Calibration: Calibrate the TGA and DSC instruments using standard reference materials (e.g., indium for melting point and enthalpy, calcium oxalate (B1200264) for mass loss).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA: Determine the onset and completion temperatures of decomposition steps and the percentage of mass loss for each step.

-

DSC: Identify endothermic or exothermic peaks corresponding to thermal events and calculate the enthalpy change (ΔH) by integrating the peak area.

-

Caption: Experimental Workflow for TGA/DSC Analysis.

Mass Spectrometry

Objective: To determine the fragmentation pattern of a this compound derivative.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) for volatile derivatives.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the parent and fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and elemental composition determination.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Identify the major fragment ions and propose fragmentation pathways based on the observed mass losses (e.g., loss of CO, m/z 28; loss of C₅H₅, m/z 65).

-

Use HRMS data to confirm the elemental composition of the fragments.

-

Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion and subsequently the standard enthalpy of formation of a this compound derivative.

Methodology:

-

Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

Sample Preparation: Press a known mass of the this compound derivative into a pellet.

-

Combustion: Place the pellet in the bomb, pressurize with excess pure oxygen, and ignite the sample.

-

Temperature Measurement: Measure the temperature change of the surrounding water bath.

-

Data Analysis:

-

Calculate the heat released during combustion using the calorimeter constant and the observed temperature change.

-

Correct for the heat of formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Calculate the standard enthalpy of combustion per mole of the this compound derivative.

-

Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and MnOₓ) to calculate the standard enthalpy of formation of the this compound derivative.

-

Conclusion

The this compound scaffold possesses a remarkable degree of thermodynamic stability, which is fundamental to its widespread application in various scientific disciplines. This stability, quantified by its enthalpy of formation and bond dissociation energies, allows for extensive synthetic manipulation while providing a robust core for biological interactions. However, the scaffold is not inert and can undergo predictable decomposition through thermal, mass spectrometric, and photochemical pathways, primarily involving the loss of its carbonyl ligands. A comprehensive understanding of these thermodynamic properties and decomposition mechanisms, gained through the experimental and computational techniques outlined in this guide, is essential for the continued development of innovative and effective this compound-based technologies. Future research should focus on obtaining more precise experimental thermochemical data for this compound and its derivatives to further refine our understanding and predictive capabilities in the design of next-generation functional molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Enthalpy of formation of the cyclopentadienyl radical: photoacoustic calorimetry and ab initio studies. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enthalpy of formation of the cyclopentadienyl radical: photoacoustic calorimetry and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organometallic studies. Part XXV. Mass spectra of some mono-substituted cymantrenes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. ineosopen.org [ineosopen.org]

- 11. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cymantrene: A Comprehensive Technical Guide to its Chemistry and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymantrene, the organometallic half-sandwich complex (η⁵-C₅H₅)Mn(CO)₃, has captivated chemists for decades with its unique stability, rich reactivity, and diverse applications. This technical guide provides an in-depth review of this compound chemistry, from its historical discovery to its modern-day use in catalysis and medicine. The document details its synthesis, functionalization, and spectroscopic and electrochemical properties. Special emphasis is placed on its burgeoning role in bioorganometallic chemistry, particularly as a scaffold for anticancer agents, with an exploration of its mechanism of action. This guide is intended to be a comprehensive resource for researchers and professionals in chemistry and drug development, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical and biological pathways.

Historical Perspective: The Dawn of a New Organometallic Era

The story of this compound begins in the burgeoning field of organometallic chemistry in the mid-20th century. In 1954, Ernst Otto Fischer and Richard Jira at the Technical University of Munich reported the synthesis of a remarkably stable cyclopentadienyl (B1206354) manganese tricarbonyl complex.[1] This discovery, published in the journal Zeitschrift für Naturforschung B, marked the birth of this compound and opened a new chapter in the study of transition metal π-complexes.[1][2] The initial synthesis was a significant achievement, demonstrating the ability of the cyclopentadienyl ligand to stabilize a low-valent metal center, a concept that was still in its relative infancy. The exceptional stability of this compound, particularly its resistance to air and water, set it apart from many other organometallic compounds of the era and spurred further investigation into its chemical properties and potential applications.[1]

Core Chemistry of this compound

This compound's "piano-stool" geometry, with the cyclopentadienyl (Cp) ring as the "seat" and the three carbonyl ligands as the "legs," is central to its chemical behavior. This structure imparts a high degree of aromaticity to the Cp ring, making it susceptible to electrophilic substitution reactions, analogous to benzene.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound since its initial discovery. The most common laboratory-scale synthesis involves the reaction of a manganese(I) carbonyl halide with a cyclopentadienyl anion source.[1]

Experimental Protocol: Synthesis of this compound from Mn(CO)₅Br and Na(C₅H₅)

Materials:

-

Manganese pentacarbonyl bromide (Mn(CO)₅Br)

-

Sodium cyclopentadienide (B1229720) (Na(C₅H₅))

-

Dry, deoxygenated tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and standard Schlenk line equipment

-

Sublimation apparatus

Procedure:

-

Under an inert atmosphere, charge a Schlenk flask with Mn(CO)₅Br and Na(C₅H₅) in a 1:1 molar ratio.

-

Add dry, deoxygenated THF to the flask via cannula.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the THF in vacuo, ensuring the residue is kept under an inert atmosphere.

-

Set up the flask for sublimation.

-

Gently heat the flask to sublime the product, which will collect on the cold finger of the sublimation apparatus as a yellow solid.

-

Isolate the crystalline product.

This method provides a reliable route to this compound in good yield. Other synthetic approaches include the direct carbonylation of manganocene ((C₅H₅)₂Mn) under high pressure and temperature.

Reactivity and Functionalization

The chemical versatility of this compound stems from the reactivity of both the cyclopentadienyl ring and the carbonyl ligands.

2.2.1. Reactions at the Cyclopentadienyl Ring

The Cp ring in this compound undergoes a variety of electrophilic aromatic substitution reactions, including Friedel-Crafts acylation, alkylation, halogenation, and metallation.

-

Friedel-Crafts Acylation: this compound reacts with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield acylated this compound derivatives. This is a common method for introducing functional groups to the Cp ring.

-

Lithiation: The protons on the Cp ring can be abstracted by strong bases such as n-butyllithium to form lithiothis compound. This intermediate is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents, including alkyl, silyl, and carboxyl groups.[3]

Experimental Protocol: Lithiation of this compound and Reaction with an Electrophile (General Procedure)

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexane

-

Dry, deoxygenated tetrahydrofuran (THF)

-

Electrophile of choice (e.g., methyl iodide, trimethylsilyl (B98337) chloride)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Dissolve this compound in dry, deoxygenated THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-BuLi solution dropwise with stirring.

-

Allow the reaction to stir at -78 °C for 1 hour to ensure complete lithiation.

-

Add the desired electrophile to the solution and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the product by column chromatography or recrystallization.

A schematic of the synthesis of this compound derivatives via lithiation is presented below.

Caption: Synthetic workflow for the functionalization of this compound via lithiation.

2.2.2. Reactions at the Carbonyl Ligands

The carbonyl ligands of this compound can be substituted by other ligands, typically through photochemical activation. Irradiation of this compound in the presence of a donor ligand (L), such as a phosphine (B1218219) or an isonitrile, leads to the displacement of one or more CO ligands to form complexes of the type (η⁵-C₅H₅)Mn(CO)₂L or (η⁵-C₅H₅)Mn(CO)L₂.

Physicochemical Properties: Data and Characterization

The unique properties of this compound have been extensively studied using various spectroscopic and electrochemical techniques.

Spectroscopic Data

The spectroscopic signatures of this compound are well-defined and provide a reliable means of characterization.

| Spectroscopic Data | This compound [(η⁵-C₅H₅)Mn(CO)₃] |

| ¹H NMR (CDCl₃, ppm) | δ 4.74 (s, 5H) |

| ¹³C NMR (CDCl₃, ppm) | δ 83.7 (C₅H₅), δ 224.4 (CO) |

| IR (CH₂Cl₂, cm⁻¹) | ν(CO) 2023, 1939 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Electrochemical Properties

Cyclic voltammetry studies reveal that this compound undergoes a quasi-reversible one-electron oxidation. The redox potential is sensitive to the substitution on the cyclopentadienyl ring, making this compound derivatives useful as electrochemical probes.

| Compound | Oxidation Potential (Epa, V vs. Fc/Fc⁺) |

| This compound | ~ +0.55 |

| This compound derivatives with electron-donating groups | < +0.55 |

| This compound derivatives with electron-withdrawing groups | > +0.55 |

Note: Potentials are approximate and can vary based on solvent, electrolyte, and scan rate.

Applications in Bioorganometallic Chemistry and Drug Development

In recent years, this compound has emerged as a promising scaffold in bioorganometallic chemistry, particularly in the design of novel therapeutic agents. Its stability under physiological conditions, combined with its tunable electronic and steric properties, makes it an attractive platform for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against a range of cancer cell lines.[4] The mechanism of action is often multifactorial, but a recurring theme is the induction of programmed cell death, or apoptosis.[4]

Mechanism of Action: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6] A key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the apoptotic cascade.[4] This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[6][7]

The diagram below illustrates a simplified signaling pathway for this compound-induced apoptosis.

Caption: Simplified pathway of this compound-induced apoptosis in cancer cells.

In addition to apoptosis, some this compound derivatives have been found to induce other forms of cell death, such as autophagy and mitotic catastrophe, highlighting the complexity of their biological activity.[4]

Conclusion and Future Outlook

From its serendipitous discovery over half a century ago, this compound has evolved from a chemical curiosity into a versatile platform in organometallic chemistry. Its robust nature, coupled with the ease of functionalization, has paved the way for its application in diverse fields, from catalysis to materials science. The recent advancements in its bioorganometallic chemistry, particularly in the development of anticancer agents, underscore the immense potential of this unique molecule. Future research will likely focus on elucidating the detailed mechanisms of action of bioactive this compound derivatives, optimizing their therapeutic efficacy, and exploring their potential in other medicinal applications, such as antibacterial and antiparasitic agents. The rich chemistry of this compound continues to offer exciting opportunities for innovation at the interface of chemistry, biology, and medicine.

References

- 1. mds.marshall.edu [mds.marshall.edu]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. wise.fau.edu [wise.fau.edu]

- 4. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 7. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Cymantrene Core: A Technical Guide to Its Fundamental Reactivity Patterns

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymantrene, (η⁵-C₅H₅)Mn(CO)₃, is a robust and versatile organometallic half-sandwich complex that has garnered significant attention across various fields, from catalysis to medicinal chemistry. Its stability in air and water, coupled with the diverse reactivity of its cyclopentadienyl (B1206354) (Cp) ring, manganese center, and carbonyl ligands, makes it an attractive scaffold for the development of novel chemical entities.[1] This technical guide provides an in-depth exploration of the fundamental reactivity patterns of the this compound core, offering a valuable resource for professionals engaged in synthetic chemistry and drug development.

Reactions at the Manganese Center: Redox Chemistry

The manganese center in this compound is the heart of its electrochemical identity. Its ability to undergo reversible oxidation underpins many of its applications and subsequent reactivity pathways.

Oxidation

This compound undergoes a well-defined, one-electron oxidation to form a stable 17-electron radical cation, [CpMn(CO)₃]⁺. This process is typically electrochemically reversible. The oxidation potential is highly sensitive to the electronic nature of substituents on the cyclopentadienyl ring. Electron-donating groups (EDGs) lower the oxidation potential, making the complex easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. This tunability is crucial for designing this compound derivatives with specific redox properties.

The formation of the 17-electron radical cation significantly activates the this compound core towards nucleophilic attack, leading to facile ligand substitution reactions, which are discussed in section 3.

Reduction

The electrochemical reduction of this compound is a more complex process. It typically involves an initial one-electron reduction, which is followed by subsequent chemical reactions. These can include the loss of a CO ligand and dimerization of the resulting radical anions. Unlike oxidation, the reduction process is often irreversible due to these follow-up chemical steps.

Reactions at the Cyclopentadienyl (Cp) Ring

The aromatic cyclopentadienyl ring is the primary site for synthetic modification of the this compound core, allowing for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution

The Cp ring in this compound is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. A quintessential example is the Friedel-Crafts acylation, which provides a straightforward route to acylcymantrenes. These ketones are versatile intermediates for further functionalization.

The mechanism proceeds through a classic electrophilic aromatic substitution pathway, involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The high electron density of the Cp ring, influenced by the manganese center, stabilizes this intermediate, facilitating the reaction.

Caption: General Mechanism of Electrophilic Aromatic Substitution on the this compound Cp Ring.

Metalation and Functionalization

The protons on the this compound Cp ring exhibit enhanced acidity compared to benzene, allowing for facile deprotonation by strong bases like n-butyllithium (n-BuLi). This lithiation generates a potent cymantrenyl anion nucleophile, which can react with a wide range of electrophiles to introduce diverse functionalities. This method is a cornerstone of this compound chemistry, enabling the synthesis of derivatives that are inaccessible through electrophilic substitution.

Caption: Synthetic Workflow for the Derivatization of the this compound Core.

Ligand Substitution Reactions at the Manganese Center

The three carbonyl (CO) ligands bound to the manganese center can be substituted by other ligands, such as phosphines, offering another avenue for modifying the properties of the this compound complex.

Photochemical Substitution

The most common method for CO ligand substitution in neutral this compound is through photolysis. Irradiation of a this compound solution in the presence of an incoming ligand (L), typically a phosphine (B1218219) or isonitrile, leads to the dissociation of a CO ligand and the formation of a dicarbonyl complex, [CpMn(CO)₂L]. This reaction proceeds through a coordinatively unsaturated 16-electron intermediate.

Oxidatively Induced Substitution

As mentioned earlier, the 17-electron radical cation generated upon oxidation is highly susceptible to nucleophilic attack. This provides an alternative, non-photochemical pathway for ligand substitution. The reaction is initiated by the one-electron oxidation of this compound, followed by the attack of an incoming ligand, which displaces a CO group. The resulting substituted 17-electron species can then be chemically or electrochemically reduced to the stable 18-electron substituted neutral complex.

Caption: Pathway for Oxidatively Induced Ligand Substitution on the this compound Core.

Quantitative Data Summary

The following tables summarize key quantitative data for a range of this compound derivatives, providing a comparative overview of their electronic and spectroscopic properties, as well as typical reaction efficiencies.

Table 1: Electrochemical Properties of Substituted Cymantrenes

| Substituent on Cp Ring | Oxidation Potential (E₁/₂) vs. Fc/Fc⁺ (V) |

| -H | +0.92 |

| -NH₂ | +0.62 |

| -C₅Me₅ | +0.64 |

| -C(Et)=C(C₆H₄OMe)₂ | +0.60 |

| -C(Et)=C(C₆H₄OH)₂ | +0.63 |

| -triazole-phenyl-NH₂ | +1.20 |

Table 2: Spectroscopic Data (IR νCO) for this compound Derivatives

| Compound | ν(CO) (cm⁻¹) |

| [CpMn(CO)₃] | 2024, 1941 |

| [CpMn(CO)₃]⁺ | 2100, 2045 |

| [(C₅H₄-imino)Mn(CO)₃] | 2024, 1942 |

| [(C₅H₄-imino)Mn(CO)₂(Chelate)] | 1942, 1869 |

| [(C₅H₅)Mn(CO)₂(PPh₃)] | 1935, 1874 |

Table 3: Selected Reaction Yields for this compound Functionalization

| Reaction | Product | Yield (%) |

| Friedel-Crafts Acylation & Nucleobase Coupling | This compound-5-fluorouracil conjugate (ketone) | 67 |

| NaBH₄ Reduction of Ketone | This compound-5-fluorouracil conjugate (alcohol) | 85 |

| Photochemical Substitution with PPh₃ | [(C₅H₅)Mn(CO)₂(PPh₃)] | 40-60 |

| Photochemical Substitution with dppe | [(C₅H₅)Mn(CO)(dppe)] | ~85 |

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Core

| Nucleus | Environment | Typical Chemical Shift (δ, ppm) |

| ¹H | Unsubstituted Cp Ring (C₅H₅) | ~4.7 - 5.0 |

| ¹H | Substituted Cp Ring (C₅H₄R) | ~4.5 - 5.5 (complex multiplets) |

| ¹³C | Unsubstituted Cp Ring (C₅H₅) | ~83 |

| ¹³C | Substituted Cp Ring (ipso-C) | ~100 - 110 |

| ¹³C | Carbonyl (CO) | ~225 |

Key Experimental Protocols

Detailed methodologies for key transformations of the this compound core are provided below. These protocols serve as a practical guide for synthetic chemists.

Protocol 1: Friedel-Crafts Acylation of this compound

This procedure describes the synthesis of acetylthis compound.

-

Reaction Setup: In a fume hood, a 100-mL round-bottom flask is equipped with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a nitrogen inlet. The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (B109758) (15 mL).

-

Reagent Addition: The mixture is cooled to 0°C in an ice-water bath. A solution of acetyl chloride (1.1 equivalents) in dichloromethane (10 mL) is added dropwise via the addition funnel over 10 minutes. Following this, a solution of this compound (1.0 equivalent) in dichloromethane (10 mL) is added dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 15-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully and slowly poured into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane (20 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by column chromatography on silica (B1680970) gel to yield acetylthis compound.

Protocol 2: Wolff-Kishner Reduction of Acetylthis compound

This protocol describes the reduction of the acetyl group to an ethyl group.[2][3]

-

Hydrazone Formation: Acetylthis compound (1.0 equivalent) and hydrazine (B178648) hydrate (B1144303) (3-4 equivalents) are dissolved in a high-boiling solvent such as diethylene glycol in a round-bottom flask fitted with a reflux condenser. The mixture is heated to ~100-120°C for 1-2 hours to form the hydrazone in situ.

-

Reduction: Potassium hydroxide (B78521) (KOH) pellets (3-4 equivalents) are added to the reaction mixture. The condenser is replaced with a distillation apparatus, and the temperature is raised to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200°C.

-

Reaction Completion: The mixture is refluxed at this high temperature for 3-6 hours until nitrogen evolution ceases. The reaction is then cooled to room temperature.

-

Workup and Purification: The cooled reaction mixture is diluted with water and extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is evaporated. The resulting ethylthis compound is purified by column chromatography.

Caption: Mechanism of the Wolff-Kishner Reduction.

Protocol 3: Photochemical Phosphine Substitution

This procedure outlines the synthesis of [(C₅H₅)Mn(CO)₂(PPh₃)].[4]

-

Reaction Setup: A solution of this compound (1.0 equivalent) and triphenylphosphine (B44618) (PPh₃, a slight molar excess) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a quartz reaction vessel under an argon or nitrogen atmosphere.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours (typically 5-7 h). The progress of the reaction is monitored by the evolution of CO gas and a color change from yellow to red. IR spectroscopy can be used to monitor the disappearance of the this compound CO bands and the appearance of the product bands.

-

Workup: After the reaction is complete, the solvent is removed under vacuum.

-

Purification: The residue is dissolved in a minimal amount of diethyl ether and filtered through a plug of silica gel to remove insoluble impurities. The solvent is evaporated, and the crude product is recrystallized from a suitable solvent system, such as petroleum ether/diethyl ether, to yield the pure dicarbonylphosphine complex.

Conclusion

The this compound core exhibits a rich and predictable set of reactivity patterns, making it a highly adaptable platform for chemical synthesis and drug design. Mastery of its fundamental reactions—redox processes at the manganese center, electrophilic substitution and metalation of the cyclopentadienyl ring, and ligand substitution of the carbonyls—empowers researchers to rationally design and construct novel molecules with tailored properties. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for professionals seeking to harness the synthetic potential of this remarkable organometallic scaffold.

References

- 1. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Crystal and molecular structures of some phosphane-substituted cymantrenes [(C5H4 X)Mn(CO)LL′] (X = H or Cl, L = CO, L′ = PPh3 or PCy3, and LL’ = Ph2PCH2CH2PPh2) - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystal Structure of Novel Cymantrene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structures of recently synthesized novel cymantrene compounds. This compound (cyclopentadienyl manganese tricarbonyl) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antitrypanosomal properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships and designing more potent and selective therapeutic agents.

This guide summarizes key crystallographic data, details the experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and experimental workflows to provide a valuable resource for researchers in organometallic chemistry and drug development.

Data Presentation: Crystallographic Data of Novel this compound Compounds

The following tables summarize the key crystallographic data for several classes of novel this compound compounds, providing a basis for structural comparison and analysis.

Table 1: Crystallographic Data for Cymantrenyl-Nucleobase Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| This compound-5-Fluorouracil (1) | C₁₂H₈FMnN₂O₅ | Triclinic | P-1 | 8.197(2) | 10.670(3) | 12.977(4) | 90 | 91.21(1) | 90 | 1133.5(5) | 4 | [1] |

| This compound-Adenine (6) | C₁₅H₁₂MnN₅O₃ | Triclinic | P-1 | 9.345(2) | 10.551(3) | 11.002(3) | 108.78(1) | 97.54(1) | 101.03(1) | 965.4(4) | 2 | [1] |

Table 2: Selected Crystallographic Data for Phosphane-Substituted this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| [Mn(C₅H₅)(CO)₂(PPh₃)] (1a) | C₂₅H₂₀MnO₂P | Monoclinic | P2₁/n | 15.934(2) | 12.088(1) | 21.652(2) | 107.13(1) | 3983.8(7) | 8 | [2] |

| [Mn(C₅H₄Cl)(CO)₂(PPh₃)] (1b) | C₂₅H₁₉ClMnO₂P | Monoclinic | P2₁/c | 11.968(1) | 15.111(1) | 12.551(1) | 109.43(1) | 2141.0(3) | 4 | [2] |

| [Mn(C₅H₅)(CO)(dppe)] (3a) | C₃₂H₂₉MnO P₂ | Monoclinic | C2/c | 24.313(2) | 9.981(1) | 22.842(2) | 105.78(1) | 5331.9(8) | 8 | [2] |

| [Mn(C₅H₄Cl)(CO)(dppe)] (3b) | C₃₂H₂₈ClMnO P₂ | Triclinic | P-1 | 10.033(1) | 12.678(1) | 22.789(2) | 80.43(1) | 2773.4(4) | 4 | [2] |

| (dppe = 1,2-bis(diphenylphosphino)ethane) |

Table 3: Selected Bond Lengths (Å) and Angles (°) for this compound-Triazole Complexes

| Compound | Parameter | Molecule 1 | Molecule 2 | Ref. |

| (η⁵-[4-phenyltriazol-1-yl]Cp)Mn(CO)₃ (3) | Mn–C(carbonyl) (avg) | 1.796(6) | - | [3] |

| Mn–C(Cp) (avg) | 2.147(13) | - | [3] | |

| (η⁵-[4-(3-aminophenyl)triazol-1-yl]Cp)Mn(CO)₃ (5) | Mn–C(carbonyl) (avg) | 1.795(3) | - | [3] |

| Mn–C(Cp) (avg) | 2.145(3) | - | [3] |

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of novel this compound compounds, based on established procedures.[1][2][4][5]

General Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives often starts from this compound or a pre-functionalized this compound precursor. Common synthetic strategies include:

-

Friedel-Crafts Acylation: Reaction of this compound with an acid anhydride (B1165640) or acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce a keto group. This is a common method for producing precursors for further functionalization.[6]

-

Lithiation and Electrophilic Quenching: Deprotonation of the cyclopentadienyl (B1206354) ring using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a variety of substituents.